Pyridine-d5 N-oxide is a deuterated derivative of pyridine N-oxide, characterized by the molecular formula and a molecular weight of approximately 100.13 g/mol. This compound appears as a colorless, hygroscopic solid and is notable for its role in organic synthesis and chemical research. The structure of pyridine-d5 N-oxide closely resembles that of pyridine, maintaining a planar conformation with a notable N-O bond length of 1.34 Å and a C-N-C angle of 124°, which is slightly wider than that in pyridine itself .
Pyridine-d5 N-oxide itself likely doesn't have a specific mechanism of action. Its primary function is as an internal standard in mass spectrometry. During analysis, the unlabeled biomolecules and Pyridine-d5 N-oxide (labeled standard) ionize and form charged particles. Due to the mass difference, they separate during mass spectrometry, allowing for accurate measurement of the unlabeled biomolecules based on the position of the internal standard peak [].
Pyridine-d5 N-oxide can be synthesized through several methods:
Pyridine-d5 N-oxide finds applications primarily in:
Studies involving pyridine-d5 N-oxide often focus on its mass spectrometric properties and fragmentation patterns. Research has indicated that during electrospray ionization processes, dissociation may occur, leading to various fragment ions that can provide insights into the compound's reactivity and stability . Such studies enhance the understanding of how this compound interacts within complex mixtures.
Pyridine-d5 N-oxide shares structural similarities with several other nitrogen-containing heterocycles. Here are some notable compounds for comparison:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Pyridine N-oxide | Parent compound; less basic than pyridine | |
Nicotinic acid N-oxide | Precursor to drugs like niflumic acid | |
2,3,5-trimethylpyridine N-oxide | Precursor to omeprazole | |
2-chloropyridine N-oxide | Precursor to fungicide zinc pyrithione |
Pyridine-d5 N-oxide is unique due to its deuterated nature, which allows for specific applications in isotopic labeling studies and enhances the precision of analytical techniques like mass spectrometry. Its reduced basicity compared to other pyridines further distinguishes it within this class of compounds .
Irritant